N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyl group, a propynyl group, and an aminouracil moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthylcarbonylamino intermediate, followed by the introduction of the propynyl group and the final formation of the aminouracil structure. Common reagents used in these reactions include naphthylamine, propargyl bromide, and uracil derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications, such as anticancer or antiviral properties, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The naphthyl group can intercalate with DNA, affecting replication and transcription processes. The propynyl group may participate in covalent bonding with target proteins, altering their function. The aminouracil moiety can engage in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-methyluracil
- 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-ethyluracil
- 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminothymine
Uniqueness
Compared to similar compounds, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with aromatic systems, while the propynyl group provides a reactive site for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
197075-92-6 |
---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-2-9-22-17(24)14(15(19)21-18(22)25)20-16(23)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9,19H2,(H,20,23)(H,21,25) |
InChI Key |
MGNZGLDKFXCGIC-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-Naphthalenecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.